4-Piperidinamine, 3,5-dimethyl- molecular weight and exact mass
4-Piperidinamine, 3,5-dimethyl- molecular weight and exact mass
An In-depth Technical Guide to 4-Piperidinamine, 3,5-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
4-Piperidinamine, 3,5-dimethyl- is a diamine derivative of a dimethyl-substituted piperidine ring. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with biological targets. The addition of methyl and amine functional groups to the piperidine core, as in the case of 4-Piperidinamine, 3,5-dimethyl-, provides specific steric and electronic properties that can be exploited in drug design and as a building block in organic synthesis.
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | 3,5-dimethylpiperidin-4-amine | N/A |
| CAS Number | 100421-66-7 | |
| Molecular Formula | C7H16N2 | [1] |
| Molecular Weight | 128.2153 g/mol | [1] |
| Exact Mass | 128.131348519 Da |
The physical properties of 4-Piperidinamine, 3,5-dimethyl- are not extensively documented in publicly available literature. However, by examining related compounds such as 3,5-dimethylpiperidine and N,N-dimethylpiperidin-4-amine, we can infer some of its likely characteristics.
| Property | Inferred Value | Basis of Inference (Related Compound) | Source |
| Appearance | Colorless to light yellow liquid | 3,5-Dimethylpiperidine | [2] |
| Boiling Point | ~140-190 °C | 3,5-Dimethylpiperidine (137–139°C), N,N-Dimethylpiperidin-4-amine (187°C) | [2][3] |
| Solubility | Soluble in most organic solvents | 3,5-Dimethylpiperidine | [2] |
| pKa | ~10.10 (Predicted) | N,N-Dimethylpiperidin-4-amine | [3] |
Synthesis and Characterization
A logical synthetic workflow is proposed below:
Figure 1: A proposed synthetic workflow for 4-Piperidinamine, 3,5-dimethyl- via reductive amination of the corresponding piperidone.
Experimental Protocol: Reductive Amination (Hypothetical)
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Reaction Setup: To a solution of 3,5-dimethyl-4-piperidone in a suitable solvent (e.g., methanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
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Formation of Imine: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by techniques such as TLC or GC-MS.
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Reduction: Once the imine formation is complete, introduce a reducing agent. Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used for their selectivity.
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Work-up and Purification: After the reduction is complete, quench the reaction with an appropriate aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield 4-Piperidinamine, 3,5-dimethyl-.
Characterization of the final product would be crucial to confirm its identity and purity. The following techniques would be employed:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl groups, the methine protons at C3 and C5, the amine protons, and the protons on the piperidine ring. |
| ¹³C NMR | Resonances for the two distinct methyl carbons, the methine carbons, and the carbons of the piperidine ring. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |
| IR Spec. | Characteristic N-H stretching vibrations for the primary amine, as well as C-H and C-N stretching bands. |
Applications in Research and Drug Development
The piperidine moiety is a cornerstone in medicinal chemistry. The specific substitution pattern of 4-Piperidinamine, 3,5-dimethyl- suggests several areas of potential application.
Building Block in Organic Synthesis
As a bifunctional molecule with two nucleophilic nitrogen atoms, it can serve as a versatile building block for the synthesis of more complex molecules. The steric hindrance provided by the methyl groups can influence the regioselectivity of its reactions, making it a valuable tool for constructing specific molecular architectures.
Scaffold in Medicinal Chemistry
Substituted aminopiperidines are known to be key pharmacophores in a variety of therapeutic agents. The structural motifs present in 4-Piperidinamine, 3,5-dimethyl- are found in compounds targeting:
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Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs that act on the CNS.
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Antibacterial Agents: Diaminopiperidine derivatives have been investigated as mimics of aminoglycosides, targeting bacterial ribosomes.[4]
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Kinase Inhibitors: The aminopiperidine scaffold can be elaborated to create potent and selective kinase inhibitors for applications in oncology and inflammatory diseases.
The logical relationship for its application in drug discovery is outlined below:
Figure 2: The role of 4-Piperidinamine, 3,5-dimethyl- as a starting scaffold in a typical drug discovery pipeline.
Safety and Handling
While a specific safety data sheet for 4-Piperidinamine, 3,5-dimethyl- is not available, the known hazards of similar compounds, such as 3,5-dimethylpiperidine and other aminopiperidines, suggest that it should be handled with care.
Potential Hazards:
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Corrosive: Likely to cause severe skin burns and eye damage.
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Irritant: May cause respiratory irritation.
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Flammable: Related compounds have low flash points.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use only in a well-ventilated area, preferably in a fume hood.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.
Conclusion
4-Piperidinamine, 3,5-dimethyl- is a chemical compound with significant untapped potential. Its structural features make it an attractive candidate for further investigation, particularly in the fields of medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is sparse, a clear path for its synthesis and characterization can be devised based on established chemical principles. As the demand for novel chemical entities continues to grow, compounds like 4-Piperidinamine, 3,5-dimethyl- will undoubtedly play an increasingly important role in the discovery and development of new technologies and therapeutics.
References
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Appchem. 4-Piperidinamine, 3,5-dimethyl-. [Link]
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Cheméo. Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7). [Link]
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PubChem. N,N-Dimethylpiperidin-4-amine. [Link]
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PubChem. (E)-4-(3,5-dimethylpiperidin-1-yl)but-2-en-1-amine. [Link]
-
TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine. [Link]
-
TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
-
LookChem. 4-Aminopiperidine. [Link]
-
NIST. 4-Piperidinamine, 2,2,6,6-tetramethyl-. [Link]
-
Sciencemadness Discussion Board. Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Zhou, Y. et al. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. 3,5-Dimethylpiperidine. [Link]
-
ACS Publications. Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. [Link]
